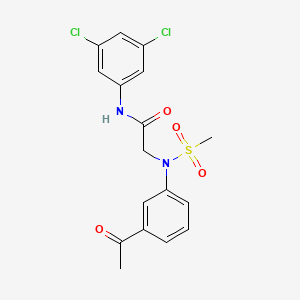![molecular formula C15H23N3O B4178296 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4178296.png)
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Vue d'ensemble
Description
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol varies depending on its application. In the field of medicine, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It does this by inhibiting the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In the field of agriculture, this compound inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. It does this by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis. In the field of environmental science, this compound exhibits a fluorescence response in the presence of water pollutants, making it a potential candidate for water pollutant detection.
Biochemical and Physiological Effects:
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been shown to have various biochemical and physiological effects. In the field of medicine, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the field of agriculture, this compound has been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids. In the field of environmental science, this compound has been shown to exhibit a fluorescence response in the presence of water pollutants.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in lab experiments include its potential as an anticancer agent, herbicide, and water pollutant sensor. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. In the field of medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. In the field of agriculture, further studies are needed to optimize the use of this compound as a herbicide. In the field of environmental science, further studies are needed to develop a water pollutant detection system using this compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and energy storage.
Applications De Recherche Scientifique
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In the field of agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. In the field of environmental science, this compound has been studied for its potential as a water pollutant sensor. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol exhibits a fluorescence response in the presence of water pollutants, making it a potential candidate for water pollutant detection.
Propriétés
IUPAC Name |
1-heptan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-5-6-7-8-12(4)18-14-13(15(19)17-18)10(2)9-11(3)16-14/h9,12H,5-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSATEQMPCDNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(heptan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4178232.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178239.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4178246.png)
![2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole](/img/structure/B4178263.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4178269.png)
![ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4178274.png)
![ethyl 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4178280.png)

![4-methoxy-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4178302.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4178304.png)
![2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4178310.png)
![methyl 4-[5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B4178312.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4178320.png)
